4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-7-trifluoromethylquinoline with hydrazine hydrate under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various quinoline derivatives with different functional groups .
Scientific Research Applications
4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Hydrazino-2-methyl-7-trifluoromethylquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazino-8-trifluoromethylquinoline hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-Hydroxy-7-trifluoromethylquinoline: This compound has a hydroxyl group instead of a hydrazino group.
4-Chloro-7-trifluoromethylquinoline: This compound has a chloro group instead of a hydrazino group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Properties
CAS No. |
1171752-89-8 |
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Molecular Formula |
C11H11ClF3N3 |
Molecular Weight |
277.67 g/mol |
IUPAC Name |
[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6;/h2-5H,15H2,1H3,(H,16,17);1H |
InChI Key |
DCZUBSFYKCSVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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